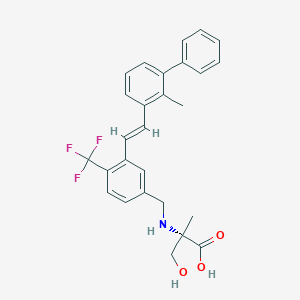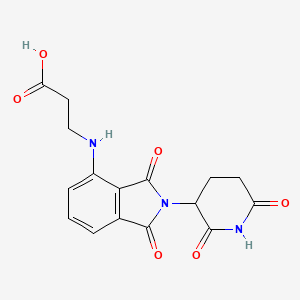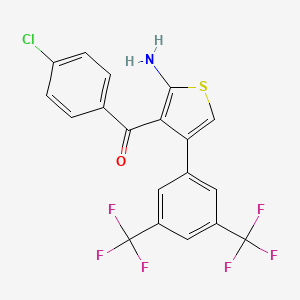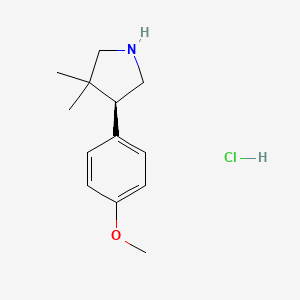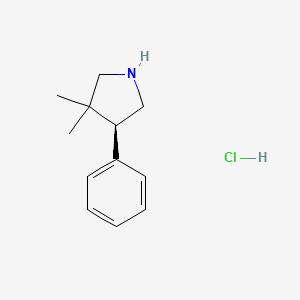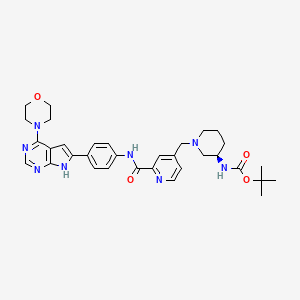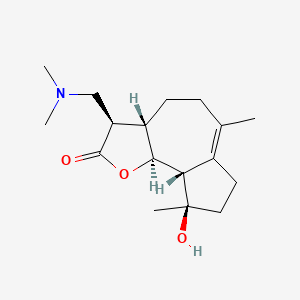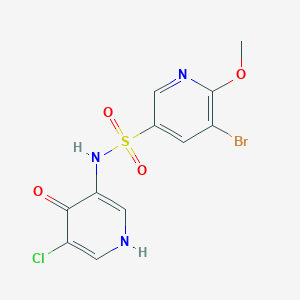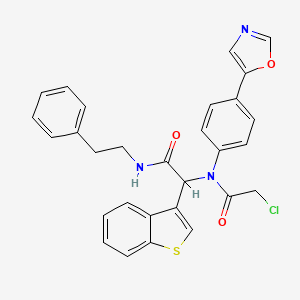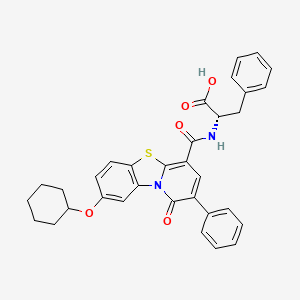
RdRP-IN-2
描述
RdRP-IN-2 is a compound that acts as an inhibitor of RNA-dependent RNA polymerase (RdRP), an enzyme crucial for the replication of RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has gained significant attention due to its potential in antiviral drug development, particularly in the context of the COVID-19 pandemic .
准备方法
合成路线和反应条件: RdRP-IN-2 的合成涉及多个步骤,包括中间体的制备以及它们在特定条件下的后续反应。 详细的合成路线通常包括:
步骤 1: 通过一系列缩合和环化反应制备核心结构。
步骤 2: 通过亲核取代或亲电加成反应引入各种取代基,对核心结构进行功能化。
步骤 3: 使用色谱和光谱等技术纯化和表征最终产物.
工业生产方法: this compound 的工业生产涉及扩大实验室合成过程。 这包括优化反应条件,使用更大的反应器,并确保一致的质量和产量。 该过程可能还涉及使用自动化系统来监控和控制反应参数 .
化学反应分析
反应类型: RdRP-IN-2 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素、卤代烷和酸等试剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团,从而增强化合物的活性 .
科学研究应用
RdRP-IN-2 具有广泛的科学研究应用:
化学: 用作研究 RNA 依赖性 RNA 聚合酶抑制和开发新的合成方法的模型化合物。
生物学: 研究其在抑制病毒复制中的作用,特别是在 RNA 病毒(如 SARS-CoV-2)中。
医学: 探索作为治疗由 RNA 病毒引起的疾病的潜在抗病毒药物。
工业: 用于开发抗病毒疗法和诊断工具
作用机制
RdRP-IN-2 的作用机制涉及其与 RNA 依赖性 RNA 聚合酶的活性位点结合,从而抑制酶的活性。 这会阻止病毒 RNA 的复制,有效地阻止病毒的增殖。 该化合物与酶活性位点中的关键氨基酸残基相互作用,从而破坏正常的催化过程 .
类似化合物:
瑞德西韦: 另一种 RdRP 抑制剂,已获批用于治疗 COVID-19。 它具有类似的作用机制,但在化学结构和药代动力学特性方面有所不同。
莫努匹拉韦: 一种靶向 RdRP 的口服抗病毒药物,具有不同的化学结构和给药方式。
This compound 的独特性: this compound 由于其对 RNA 依赖性 RNA 聚合酶的特异性结合亲和力和抑制效力而脱颖而出。 其独特的化学结构使其能够有效抑制,与其他抑制剂相比,可能具有更少的副作用 .
相似化合物的比较
Remdesivir: Another RdRP inhibitor approved for the treatment of COVID-19. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Molnupiravir: An oral antiviral drug that targets RdRP, with a different chemical structure and mode of administration.
Favipiravir: An RdRP inhibitor used for treating influenza and investigated for COVID-19 treatment
Uniqueness of RdRP-IN-2: this compound stands out due to its specific binding affinity and inhibitory potency against RNA-dependent RNA polymerase. Its unique chemical structure allows for effective inhibition with potentially fewer side effects compared to other inhibitors .
属性
IUPAC Name |
(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJTBOLNKPLGS-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


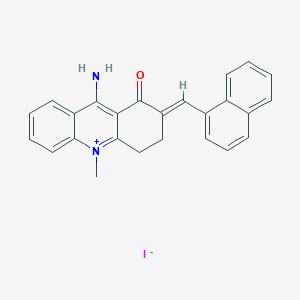
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)
![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)
